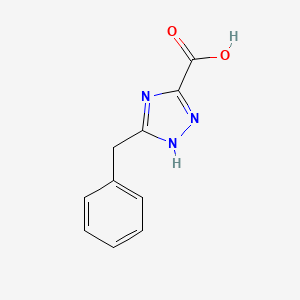

5-benzyl-1H-1,2,4-triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of 5-substituted 1,2,3-triazoles can be achieved through the directed lithiation of 1-(benzyloxy)-1,2,3-triazole, followed by the reaction with various electrophiles to introduce different substituents at the 5-position. The benzyl group can be subsequently removed to afford the corresponding 5-substituted 1-hydroxy-1,2,3-triazoles . Additionally, the synthesis of 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, a closely related compound, has been characterized by various spectroscopic methods, indicating the feasibility of synthesizing benzyl-substituted triazole derivatives .

Molecular Structure Analysis

The molecular structure of 5-benzyl-1H-1,2,4-triazole derivatives has been studied using experimental techniques such as X-ray crystallography and spectroscopic methods, as well as computational methods like density functional theory (DFT). These studies provide detailed information on the geometry, vibrational frequencies, and chemical shift values, which are in good agreement with experimental data . The crystal structure analysis of related triazole derivatives reveals the presence of supramolecular interactions that influence the molecular arrangement in the solid state .

Chemical Reactions Analysis

Triazole derivatives exhibit a range of chemical reactivities, such as alkylation reactions. For instance, 5-hydroxy-1-tolyl-1,2,3-triazoles can undergo alkylation at different positions of the heterocycle, leading to the formation of mesoionic or alkoxy derivatives depending on the substitution pattern . These reactions are indicative of the potential chemical transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the solubility and equilibrium behavior in various solvents have been studied for similar triazole derivatives . The introduction of a benzoyl group at the C-5 position of the triazole ring has been shown to provide structural diversity and influence the physical properties of the molecules . Additionally, the presence of formyl and carboxylic acid groups in triazole derivatives can lead to tautomerism, which affects their chemical behavior in solution .

Applications De Recherche Scientifique

Antifungal and Antibacterial Properties

5-Benzyl-1H-1,2,4-Triazole-3-Carboxylic Acid derivatives have been investigated for their antifungal and antibacterial properties. For example, certain derivatives have shown effectiveness against Candida albicans, comparable to fluconazole, and against bacterial strains like Streptococcus pneumoniae, Escherichia coli, and Streptococcus pyogenes, with higher activity than ampicillin in some cases (Nikalje, Ghodke, Khan, & Sangshetti, 2015).

Synthesis and Antioxidant Properties

The compound has been used in the synthesis of various derivatives with potential antioxidant properties. Research has focused on developing preparative methods for synthesizing these derivatives and investigating their physical-chemical properties and antioxidant activities (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Antitumor Activity

Some derivatives of this compound have been explored for their antitumor properties. This includes the study of compounds like benzofuryl-substituted 1,2,4-triazoles and their potential efficacy in cancer treatment (Kaldrikyan, Grigoryan, Melik-Ogandzhanyan, & Arsenyan, 2009).

Structural and Molecular Studies

The compound has also been a subject of structural and molecular studies, particularly in the context of molecular docking and anticancer activity. These studies aim to understand the compound's interaction with biological targets, such as the EGFR kinase domain, which is relevant in cancer research (Kaczor et al., 2013).

Synthesis of Diverse Derivatives

Research has also focused on the synthesis of diverse derivatives of this compound for various potential applications. This includes the exploration of different synthetic routes and the evaluation of the resulting compounds for their properties and potential applications (Dovbnya, Kaplaushenko, & Korzhova, 2021).

Orientations Futures

Propriétés

IUPAC Name |

5-benzyl-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZOKLZJHWSCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)

![2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2506516.png)